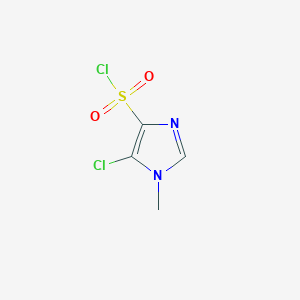

5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1-methylimidazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N2O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTLYSQAVQWLET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588201 | |

| Record name | 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137048-96-5 | |

| Record name | 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a multi-step process, commencing from the readily available starting material, imidazole. Detailed experimental protocols for each synthetic step are provided, along with a summary of quantitative data and visualizations of the chemical transformations.

Synthetic Strategy

The synthesis of this compound is accomplished through a three-step reaction sequence, as illustrated below. The process begins with the methylation of the imidazole ring, followed by regioselective chlorination at the C5 position, and culminates in the introduction of the sulfonyl chloride group at the C4 position.

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

This section details the experimental procedures for each step of the synthesis.

Step 1: Synthesis of 1-Methylimidazole

The initial step involves the N-methylation of imidazole. Several methods exist for this transformation, with the use of dimethyl sulfate in the presence of a base being a common and efficient laboratory-scale procedure.

Experimental Protocol:

-

In a well-ventilated fume hood, a solution of imidazole (1.0 eq) is prepared in a suitable solvent such as acetone or water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Sodium hydroxide (2.0 eq) is added to the solution, and the mixture is stirred until the base is completely dissolved.

-

Dimethyl sulfate (1.1 eq) is added dropwise to the reaction mixture at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is extracted with dichloromethane. The organic layers are combined, washed with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation, and the crude product can be purified by vacuum distillation to yield pure 1-methylimidazole.

Step 2: Synthesis of 5-Chloro-1-methyl-1H-imidazole

The second step is the regioselective chlorination of 1-methylimidazole at the C5 position. This can be achieved using various chlorinating agents. A common method involves the use of sulfuryl chloride.

Experimental Protocol:

-

To a solution of 1-methylimidazole (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or chloroform, sulfuryl chloride (1.0-1.2 eq) is added dropwise at a controlled temperature, typically between 0 and 10 °C.

-

The reaction mixture is stirred at this temperature for a specified period, and the reaction progress is monitored by TLC or GC-MS.

-

Upon completion of the reaction, the mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

-

The resulting crude product, 5-chloro-1-methyl-1H-imidazole, can be purified by column chromatography or distillation.[1]

Step 3: Synthesis of this compound

The final step is the introduction of the sulfonyl chloride group at the C4 position of the chlorinated imidazole ring. This is typically achieved through a reaction with chlorosulfonic acid.

Experimental Protocol:

-

In a clean, dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place an excess of chlorosulfonic acid (approximately 4-5 equivalents).

-

Cool the chlorosulfonic acid to 0-5 °C using an ice-salt bath.

-

Slowly add 5-chloro-1-methyl-1H-imidazole (1.0 eq) dropwise to the cooled and stirred chlorosulfonic acid, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid product is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude this compound is then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Quantitative Data

The following table summarizes the key quantitative data for the materials involved in the synthesis. Please note that yields are representative and can vary based on reaction scale and optimization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) | Representative Yield (%) |

| Imidazole | C₃H₄N₂ | 68.08 | Solid | 256 | 90 | - |

| 1-Methylimidazole | C₄H₆N₂ | 82.10 | Liquid | 198 | -6 | ~90% |

| 5-Chloro-1-methyl-1H-imidazole | C₄H₅ClN₂ | 116.55 | Liquid | 82-85 (at 11 mmHg)[1] | - | Variable |

| This compound | C₄H₄Cl₂N₂O₂S | 215.06 [2] | Solid | - | - | Variable |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general laboratory workflow for the synthesis and the logical relationship between the key steps.

Figure 2: General laboratory workflow for the synthesis of the target compound.

Figure 3: Logical relationship diagram of the synthetic steps.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols as necessary for their specific laboratory conditions and scale. Standard laboratory safety precautions should be followed at all times, particularly when handling corrosive reagents like chlorosulfonic acid and dimethyl sulfate.

References

An In-depth Technical Guide to the Preparation of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. Due to the limited publicly available, explicit experimental data for this specific molecule, this guide outlines a proposed synthetic pathway based on established chemical principles and analogous reactions reported in the scientific literature.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The presence of a reactive sulfonyl chloride group on the imidazole scaffold makes it a versatile building block for the synthesis of a wide array of sulfonamide derivatives. Sulfonamides are a prominent class of compounds with diverse pharmacological activities, including antibacterial, diuretic, and anticancer properties. The chloro and methyl substituents on the imidazole ring can further modulate the physicochemical properties and biological activity of the final compounds.

Proposed Synthetic Pathway

The most plausible and direct method for the preparation of this compound is the electrophilic substitution reaction of 5-chloro-1-methyl-1H-imidazole with chlorosulfonic acid. This reaction, known as chlorosulfonation, introduces the sulfonyl chloride group onto the imidazole ring.

Based on studies of similar imidazole compounds, the reaction is expected to proceed via the formation of an intermediate imidazolium chlorosulfate salt. The C4 position of the 1-methyl-5-chloro-1H-imidazole ring is the most likely site for electrophilic attack due to the directing effects of the methyl and chloro substituents.

Figure 1. Proposed synthetic pathway for this compound.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol for the synthesis of this compound. This protocol is based on general procedures for the chlorosulfonation of aromatic and heterocyclic compounds and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

5-chloro-1-methyl-1H-imidazole

-

Chlorosulfonic acid

-

Inert solvent (e.g., dichloromethane, chloroform)

-

Quenching solution (e.g., ice-water)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-chloro-1-methyl-1H-imidazole in an excess of an inert solvent.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (typically 2-5 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C. The reaction is exothermic.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a period of time (typically 2-24 hours) to ensure complete conversion. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water to quench the excess chlorosulfonic acid and precipitate the product.

-

Extraction: If the product is soluble in an organic solvent, extract the aqueous mixture with a suitable solvent (e.g., dichloromethane, ethyl acetate).

-

Washing: Wash the combined organic layers with water and brine to remove any remaining acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound may be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Quantitative Data (Illustrative)

As no specific experimental data for the synthesis of this compound has been found in the public domain, the following table provides an illustrative summary of typical quantitative parameters that would be determined in such a synthesis, based on analogous reactions.

| Parameter | Value (Illustrative) | Notes |

| Reactants | ||

| 5-chloro-1-methyl-1H-imidazole | 1.0 eq | Starting material |

| Chlorosulfonic acid | 3.0 eq | Reagent and solvent |

| Reaction Conditions | ||

| Temperature | 0 °C to 25 °C | Initial cooling followed by warming to room temperature |

| Reaction Time | 12 hours | To be optimized by monitoring |

| Solvent | Dichloromethane | Inert solvent |

| Product | ||

| Yield | 60-80% | Expected range based on similar reactions |

| Purity | >95% | After purification |

| Physical State | Solid | Expected at room temperature |

Safety Considerations

-

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas and sulfuric acid. All manipulations should be carried out in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

-

The work-up procedure involving quenching with water should be performed with extreme caution.

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and the position of the sulfonyl chloride group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the sulfonyl chloride group (typically around 1380 cm⁻¹ and 1180 cm⁻¹).

Conclusion

This technical guide provides a proposed methodology for the synthesis of this compound, a valuable building block for pharmaceutical research and development. While a specific, validated experimental protocol is not available in the public literature, the outlined chlorosulfonation approach is chemically sound and based on established precedents. Researchers and scientists aiming to prepare this compound should use this guide as a starting point and optimize the reaction conditions based on their experimental findings, while adhering to strict safety protocols. The successful synthesis of this intermediate will enable the exploration of novel sulfonamide derivatives with potential therapeutic applications.

In-Depth Technical Guide: 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical properties, synthesis, and safety information, presenting available data in a structured format for ease of reference.

Chemical Identity and Properties

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| MDL Number | MFCD09044274 | |

| Molecular Formula | C₄H₄Cl₂N₂O₂S | |

| Molecular Weight | 215.06 g/mol | |

| Physical Form | Solid | |

| InChI | InChI=1S/C4H4Cl2N2O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3 | |

| InChIKey | SWTLYSQAVQWLET-UHFFFAOYSA-N | |

| SMILES | CN1C=NC(S(Cl)(=O)=O)=C1Cl |

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, the synthesis of structurally similar imidazole-based sulfonyl chlorides and related precursors has been described in the literature. The general approach would likely involve the chlorosulfonation of a suitable 5-chloro-1-methylimidazole precursor.

General Experimental Approach for Imidazole Sulfonyl Chloride Synthesis

The synthesis of imidazole sulfonyl chlorides can be challenging due to the reactivity of the imidazole ring. A common strategy involves the use of a protecting group, followed by chlorosulfonation and subsequent deprotection. Alternatively, direct chlorosulfonation of the imidazole ring can be achieved under specific conditions.

A plausible synthetic route could start from the commercially available 5-chloro-1-methylimidazole. This precursor could then undergo a reaction with a chlorosulfonating agent.

Diagram 1: Plausible Synthetic Pathway

Caption: A plausible synthetic route to the target compound.

Illustrative Experimental Protocol (Hypothetical)

Caution: The following protocol is hypothetical and based on general procedures for similar compounds. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of 5-chloro-1-methylimidazole in a suitable inert solvent (e.g., dichloromethane).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Reagent: Slowly add a chlorosulfonating agent (e.g., chlorosulfonic acid) dropwise to the cooled solution while maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, the reaction is typically quenched by carefully pouring the mixture onto ice. The product can then be extracted with an organic solvent.

-

Purification: The crude product is then purified using techniques such as column chromatography to yield the desired this compound.

Reactivity and Potential Applications

Sulfonyl chlorides are versatile reagents in organic synthesis, primarily used for the preparation of sulfonamides and sulfonate esters. The title compound, with its reactive sulfonyl chloride group and substituted imidazole core, is a potentially valuable building block for the synthesis of novel compounds with biological activity.

The imidazole moiety is a common feature in many pharmaceuticals due to its ability to engage in various biological interactions. The introduction of a sulfonyl chloride group provides a handle for further chemical modifications, allowing for the exploration of a wider chemical space in drug discovery programs.

Diagram 2: General Reactivity of Sulfonyl Chlorides

Caption: Reactivity of the sulfonyl chloride group.

Safety and Handling

Sulfonyl chlorides are reactive compounds and should be handled with care in a well-ventilated fume hood. They are sensitive to moisture and can react with water to release hydrochloric acid.

Table 2: General Safety Information

| Hazard Statement | Precautionary Statement |

| Causes severe skin burns and eye damage. | Wear protective gloves/protective clothing/eye protection/face protection. |

| May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |

| Reacts with water to liberate toxic gas. | Keep away from water. |

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with potential applications in the synthesis of new chemical entities for research and drug development. While detailed experimental data for this specific compound is limited in the public domain, its structural features suggest it is a valuable tool for medicinal chemists. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.

An In-depth Technical Guide to 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a substituted imidazole ring and a reactive sulfonyl chloride moiety, makes it a valuable building block for the synthesis of a diverse range of sulfonamide derivatives. This guide provides a comprehensive overview of its chemical properties, available synthetic strategies, and reactivity, with a focus on providing practical information for laboratory applications. Due to the limited availability of specific experimental data for this compound, this guide incorporates general methodologies and data from closely related analogs to provide a thorough and practical resource.

Chemical and Physical Properties

While specific, experimentally determined data for this compound is not extensively published in peer-reviewed literature, key properties can be inferred from supplier data and analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₄H₄Cl₂N₂O₂S | [1][2] |

| Molecular Weight | 215.06 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| SMILES | CN1C=NC(S(Cl)(=O)=O)=C1Cl | |

| InChI | 1S/C4H4Cl2N2O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3 |

Synthesis

A plausible synthetic route, based on general procedures for the preparation of heteroaryl sulfonyl chlorides, is the direct chlorosulfonation of 5-chloro-1-methyl-1H-imidazole.

General Experimental Protocol for Chlorosulfonation

This protocol is a generalized procedure and may require optimization for the specific substrate.

Reaction:

Figure 1: Proposed synthesis of this compound.

Procedure:

-

To a stirred solution of chlorosulfonic acid (a significant excess, e.g., 5-10 equivalents) cooled in an ice-salt bath (-10 to 0 °C), slowly add 5-chloro-1-methyl-1H-imidazole (1 equivalent) portion-wise, ensuring the temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for several hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or GC-MS by quenching a small aliquot).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The precipitated product can be collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions.

Reactivity

The primary reactivity of this compound is centered around the electrophilic sulfonyl chloride group. This moiety readily reacts with a wide range of nucleophiles to form the corresponding sulfonamides, sulfonate esters, and other derivatives.

Reaction with Amines to Form Sulfonamides

The reaction with primary and secondary amines is a cornerstone of the utility of sulfonyl chlorides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Mechanism:

Figure 2: General reaction of this compound with an amine.

General Experimental Protocol for Sulfonamide Synthesis

This protocol is a general procedure for the synthesis of sulfonamides from sulfonyl chlorides.

Procedure:

-

Dissolve the amine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) containing a base (e.g., triethylamine or pyridine, 1.5 equivalents).

-

To this stirred solution, add a solution of this compound (1 equivalent) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by recrystallization or column chromatography.

Spectral Data (Predicted and Analogous)

No specific spectral data for this compound has been identified in the literature. The following table provides expected characteristic signals based on the analysis of similar structures.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the N-methyl protons (around 3.5-4.0 ppm) and a singlet for the imidazole ring proton (around 7.5-8.5 ppm). |

| ¹³C NMR | Signals for the N-methyl carbon, two imidazole ring carbons, and the carbon bearing the sulfonyl chloride group. |

| IR Spectroscopy | Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[3] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (215.06 g/mol ) with a characteristic isotopic pattern for the two chlorine atoms. |

Safety and Handling

Sulfonyl chlorides are reactive and moisture-sensitive compounds that should be handled with care in a well-ventilated fume hood.

| Hazard | Precaution |

| Corrosive | Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. |

| Moisture Sensitive | Reacts with water, potentially liberating HCl gas. Handle under anhydrous conditions and store in a tightly sealed container in a dry environment. |

| Toxicity | The toxicological properties have not been fully investigated. Avoid inhalation, ingestion, and skin contact. |

Conclusion

This compound is a valuable, albeit not extensively characterized, synthetic intermediate. Its chemical properties, dominated by the reactive sulfonyl chloride group, allow for the straightforward synthesis of a variety of sulfonamide derivatives. While specific experimental protocols and spectral data for this compound are lacking in the public domain, established methodologies for the synthesis and reaction of heteroaryl sulfonyl chlorides provide a solid foundation for its use in research and development. This guide serves as a practical resource for scientists and researchers, enabling them to leverage the synthetic potential of this versatile building block in their drug discovery endeavors. It is imperative that all laboratory work with this compound is conducted with appropriate safety measures and that reaction conditions are carefully optimized.

References

A Technical Guide to 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride is a heterocyclic organic compound featuring a substituted imidazole ring. This molecule is of significant interest to the fields of medicinal chemistry and organic synthesis. Its structure incorporates a reactive sulfonyl chloride functional group, making it a valuable building block, or synthon. Sulfonyl chlorides are frequently employed as key intermediates in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. This guide provides a detailed overview of its molecular structure, properties, and its logical application in synthetic workflows.

Molecular Structure and Physicochemical Properties

The molecular structure consists of a central imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The ring is substituted at three positions: a methyl group at the N1 position, a chloro group at the C5 position, and the critical sulfonyl chloride group at the C4 position. The presence of the electron-withdrawing chloro and sulfonyl chloride groups significantly influences the reactivity of the imidazole ring.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented below.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₄Cl₂N₂O₂S[1][2] |

| SMILES | CN1C=NC(S(Cl)(=O)=O)=C1Cl[1] |

| InChI | 1S/C4H4Cl2N2O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3[1] |

| InChI Key | SWTLYSQAVQWLET-UHFFFAOYSA-N[1] |

| MDL Number | MFCD09044274[1] |

| PubChem Substance ID | 329796185[1] |

Quantitative Physicochemical Data

The primary quantitative data available for this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 215.06 g/mol [1][2] |

| Physical Form | Solid[1] |

| Storage Class | 11 (Combustible Solids)[1] |

Synthesis and Reactivity

Caption: A plausible synthetic pathway for the target compound.

The primary utility of this compound stems from the high reactivity of the sulfonyl chloride moiety. It readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. This reaction is fundamental to its application in medicinal chemistry.

Caption: Core reactivity with amines to form sulfonamides.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this specific molecule are scarce. However, a generalized protocol for its use in the synthesis of a sulfonamide library is provided below based on its established reactivity.

Objective: To synthesize a novel sulfonamide derivative via nucleophilic substitution.

Materials:

-

This compound

-

A primary or secondary amine of interest

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, Pyridine)

-

Standard laboratory glassware and magnetic stirrer

-

Purification apparatus (e.g., flash chromatography system)

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Prepare a separate solution of this compound (1.1 equivalents) in the same anhydrous solvent.

-

Reaction Execution: Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.

-

Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Workflow in Drug Discovery

This compound is an ideal building block for diversity-oriented synthesis in drug discovery programs. Its defined reactive site allows for its systematic combination with various amine-containing fragments to rapidly generate a library of novel sulfonamide compounds for biological screening.

Caption: Drug discovery workflow using the title compound as a scaffold.

References

Technical Guide: Spectroscopic and Synthetic Overview of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the expected spectroscopic characteristics and a generalized synthetic approach for 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of analogous compounds and general principles of spectroscopy. It also outlines standardized experimental protocols for its synthesis and characterization.

Compound Identity

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₄Cl₂N₂O₂S |

| Molecular Weight | 215.06 g/mol |

| InChI Key | SWTLYSQAVQWLET-UHFFFAOYSA-N |

| SMILES | CN1C=NC(S(Cl)(=O)=O)=C1Cl |

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the known spectral properties of imidazole derivatives, sulfonyl chlorides, and the electronic effects of the substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.0 - 4.2 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom is expected to be deshielded by the imidazole ring. |

| ~ 7.8 - 8.0 | Singlet | 1H | C2-H | The proton at the C2 position of the imidazole ring is typically in the aromatic region and deshielded by the adjacent nitrogen atoms. |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) / ppm | Assignment | Rationale |

| ~ 35 - 40 | N-CH₃ | The N-methyl carbon is expected in this region. |

| ~ 120 - 125 | C5 | The carbon atom bearing the chloro group. |

| ~ 135 - 140 | C2 | The C2 carbon of the imidazole ring. |

| ~ 145 - 150 | C4 | The carbon atom attached to the sulfonyl chloride group, which is strongly deshielded. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Sample preparation: KBr pellet or thin film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3150 | Medium | C-H stretch (aromatic) |

| 2950 - 3000 | Medium | C-H stretch (methyl) |

| 1500 - 1550 | Medium | C=N stretch (imidazole ring) |

| 1370 - 1390 | Strong | Asymmetric SO₂ stretch |

| 1170 - 1190 | Strong | Symmetric SO₂ stretch |

| 750 - 850 | Strong | C-Cl stretch |

| 550 - 650 | Strong | S-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Ionization method: Electron Ionization - EI)

| m/z | Ion | Rationale |

| 214/216/218 | [M]⁺ | Molecular ion peak, showing isotopic pattern for two chlorine atoms. |

| 179/181 | [M - Cl]⁺ | Loss of a chlorine radical from the sulfonyl chloride group. |

| 115/117 | [M - SO₂Cl]⁺ | Loss of the chlorosulfonyl radical. |

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Chlorosulfonation of 5-chloro-1-methyl-1H-imidazole

This procedure is a general method for the synthesis of aryl sulfonyl chlorides and would need to be optimized for this specific substrate.

-

Reaction Setup : A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with chlorosulfonic acid (4-6 equivalents) and cooled to 0 °C in an ice-salt bath.

-

Addition of Substrate : 5-chloro-1-methyl-1H-imidazole (1 equivalent) is added dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 5 °C.

-

Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-70 °C for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Quenching : The reaction mixture is cooled to room temperature and then slowly poured onto crushed ice with stirring.

-

Extraction : The resulting aqueous solution is extracted three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Washing and Drying : The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the final product.

Spectroscopic Analysis Protocols

-

Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1] The solution is filtered through a small plug of glass wool into a clean NMR tube.

-

Data Acquisition : ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Processing : The acquired Free Induction Decay (FID) is processed by Fourier transformation. The resulting spectra are phase and baseline corrected, and the chemical shifts are referenced to TMS (0 ppm for ¹H NMR) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C NMR).

-

Sample Preparation : A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[2]

-

Data Acquisition : The IR spectrum is recorded using an FTIR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted from the sample spectrum.[3]

-

Sample Introduction : A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).[4]

-

Ionization : Electron ionization (EI) at 70 eV is used to generate the molecular ion and fragment ions.[5]

-

Mass Analysis : The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[6]

-

Detection : The abundance of each ion is measured, and the data is presented as a mass spectrum.[5]

Visualization of Synthetic Pathway

The following diagram illustrates a plausible synthetic route for this compound.

Caption: Plausible synthesis of the target molecule via chlorosulfonation.

References

An In-depth Technical Guide to the Safety and Handling of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride

This document provides a comprehensive overview of the safety protocols and handling procedures for 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride, intended for researchers, scientists, and professionals in the field of drug development. The information is compiled from available safety data sheets and chemical databases to ensure a high standard of occupational safety.

Chemical Identification

This section provides basic identification details for this compound.

| Identifier | Data | Reference |

| Chemical Name | This compound | |

| Empirical Formula | C₄H₄Cl₂N₂O₂S | [1] |

| Molecular Weight | 215.06 g/mol | [1] |

| MDL Number | MFCD09044274 | [1] |

| Form | Solid |

Hazard Identification and GHS Classification

This compound is a hazardous substance requiring careful handling. The GHS classification, based on data for the compound and closely related analogs, is summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion | Category 1B / 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child |

GHS Label Elements:

-

Signal Word: Danger

-

Hazard Pictograms: Skull and crossbones, Corrosion, Health hazard

Key Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P260: Do not breathe dust.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor.

-

P405: Store locked up.

-

P501: Dispose of contents/ container to an approved waste disposal plant.

Toxicological Data

Toxicological information indicates that this compound is corrosive and can cause serious, irreversible damage.

| Effect | Species | Test Guideline | Result |

| Skin Corrosion | Rabbit | OECD Test Guideline 404 | Corrosive after 1 to 4 hours of exposure |

| Serious Eye Damage | Rabbit | OECD Test Guideline 405 | Causes serious eye damage |

First Aid Measures

Immediate medical attention is required in case of exposure. First responders should protect themselves.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. Call a physician immediately. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[2] |

| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do.[2] |

| Ingestion | Do NOT induce vomiting.[2] Make the victim drink water (two glasses at most). Call a physician immediately, as there is a risk of perforation. |

Handling and Storage

Strict protocols must be followed to ensure safety during handling and storage.

Handling:

-

Work under a chemical fume hood.[2]

-

Do not inhale the substance or mixture.

-

Wash hands and face thoroughly after handling.

-

Immediately change contaminated clothing.

Storage:

-

Store in a tightly closed container in a dry, well-ventilated place.

-

Keep the container locked up or in an area accessible only to qualified or authorized persons.

-

Some related compounds are moisture-sensitive and should be handled and stored under nitrogen.

Personal Protective Equipment (PPE)

Adequate personal protective equipment is mandatory to prevent exposure.[4]

Caption: Recommended PPE for handling the compound.

Spill and Leak Procedures

In the event of a spill, immediate and appropriate action must be taken to prevent contamination and exposure.

Steps for Spill Response:

-

Evacuate and Ventilate: Evacuate the danger area. Ensure adequate ventilation.

-

Avoid Contact: Do not inhale dusts. Avoid all substance contact.

-

Containment: Cover drains to prevent the product from entering.

-

Cleanup:

-

For solids, take up carefully, avoiding dust generation.

-

Collect, bind, and pump off spills.

-

Place in suitable, closed containers for disposal.[3]

-

-

Disposal: Dispose of the material properly through an approved waste disposal plant.

References

An In-Depth Technical Guide to the Hazards of Imidazole Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards associated with imidazole sulfonyl chlorides, a class of reagents widely used in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Due to their reactive nature, a thorough understanding of their potential risks is crucial for safe handling and use. This document outlines the toxicological profile, reactivity hazards, and relevant experimental protocols for hazard assessment, and explores the potential mechanisms of toxicity at a cellular level.

Toxicological Hazards

Imidazole sulfonyl chlorides are primarily classified as corrosive and irritant compounds. The primary hazards are associated with direct contact, leading to severe damage to the skin, eyes, and respiratory tract. While specific quantitative toxicity data for a wide range of imidazole sulfonyl chlorides is not extensively available in public literature, data from related compounds and the parent imidazole molecule provide a basis for hazard assessment.

Acute Toxicity

The acute toxicity of imidazole sulfonyl chlorides is of significant concern. Direct contact can cause immediate and severe tissue damage.

-

Oral Toxicity: While specific LD50 values for various imidazole sulfonyl chlorides are not readily found, the parent compound, imidazole, has a reported oral LD50 in rats ranging from 220 to 970 mg/kg of body weight, indicating moderate acute toxicity if ingested.[1][2] For 1-ethenyl-1H-imidazole, the oral LD50 in rats is approximately 1040 mg/kg bw. Given the corrosive nature of the sulfonyl chloride moiety, ingestion of these compounds can be expected to cause severe burns to the gastrointestinal tract.

-

Dermal Toxicity: Imidazole sulfonyl chlorides are corrosive to the skin.[3] Prolonged or extensive contact can lead to chemical burns and necrosis. The dermal LD50 for 1-methyl-1H-imidazole is reported to be between 400–640 mg/kg bw in rabbits, indicating moderate to high dermal toxicity.[3]

-

Inhalation Toxicity: Inhalation of dust or fumes from imidazole sulfonyl chlorides can cause severe irritation to the respiratory tract, potentially leading to pulmonary edema.[4]

Table 1: Acute Toxicity Data for Imidazole and Related Compounds

| Compound | Test Species | Route of Exposure | LD50/LC50 | Reference(s) |

| Imidazole | Rat | Oral | 220 - 970 mg/kg | [1][2] |

| 1-Methyl-1H-imidazole | Rat | Oral | 1144 mg/kg | [3] |

| 1-Methyl-1H-imidazole | Rabbit | Dermal | 400 - 640 mg/kg | [3] |

| 1-Ethenyl-1H-imidazole | Rat | Oral | ~1040 mg/kg | |

| 4-Methylimidazole | Rat | Oral | 751 mg/kg | [5] |

| 4-Methylimidazole | Mouse | Oral | 370 mg/kg | [5] |

| Methanesulfonyl Chloride | Rat | Oral | ~175 mg/kg | [6] |

| Methanesulfonyl Chloride | Mouse | Oral | ~200 mg/kg | [6] |

Skin and Eye Irritation/Corrosion

The most pronounced hazard of imidazole sulfonyl chlorides is their corrosivity.

-

Skin Corrosion: These compounds cause severe skin burns and damage.[3][7] Contact with water or moisture, including perspiration on the skin, can lead to the formation of hydrochloric acid and sulfonic acid, contributing to their corrosive effects.

-

Eye Damage: Contact with the eyes will cause severe irritation and can lead to irreversible eye damage.[3]

Genotoxicity and Carcinogenicity

There is limited specific data on the genotoxicity and carcinogenicity of imidazole sulfonyl chlorides. However, studies on the parent imidazole molecule have shown it to be non-mutagenic in the Ames test and other assays.[8] Carcinogenicity studies on 4-methylimidazole have shown an increase in the incidence of alveolar/bronchiolar adenoma and carcinoma in mice.[9]

Reactivity and Stability Hazards

The high reactivity of imidazole sulfonyl chlorides, which makes them useful synthetic reagents, is also the source of significant hazards.

Hydrolytic Instability

Imidazole sulfonyl chlorides react with water, including atmospheric moisture, to produce the corresponding sulfonic acid and hydrochloric acid.[10][11] This reaction is often vigorous and exothermic, and the liberated HCl is a corrosive gas. The rate of hydrolysis is influenced by the substituents on the imidazole ring.[12]

Thermal Instability

Upon heating, sulfonyl chlorides can decompose, releasing toxic fumes such as sulfur oxides and hydrogen chloride.[4] The thermal stability of imidazole sulfonyl chlorides can vary depending on their specific structure. Some imidazole-based ionic liquids have been shown to have high thermal stability, with decomposition temperatures exceeding 350°C.[13][14]

Incompatibilities

Imidazole sulfonyl chlorides are incompatible with a range of substances, including:

-

Water and moisture: Leads to hydrolysis and the release of corrosive acids.

-

Alcohols and amines: Reacts exothermically to form sulfonate esters and sulfonamides, respectively.

-

Strong bases: Can promote decomposition or unwanted side reactions.

-

Strong oxidizing agents: May lead to vigorous or explosive reactions.

Experimental Protocols for Hazard Assessment

The assessment of the hazards of imidazole sulfonyl chlorides should be conducted following internationally recognized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD).

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details a procedure to assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Test Animal: The albino rabbit is the recommended species.

-

Application: A single dose of the test substance (0.5 g for solids or 0.5 mL for liquids) is applied to a small area of shaved skin (approximately 6 cm²).[15]

-

Exposure: The test substance is held in contact with the skin under a semi-occlusive dressing for four hours.[16]

-

Observation: After removal of the dressing, the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then for up to 14 days.[15][16]

-

Scoring: The severity of the skin reactions is scored, and the substance is classified as corrosive or irritant based on the nature and reversibility of the observed effects.[16]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to determine the potential of a substance to cause serious eye damage.

Methodology:

-

Test Animal: The albino rabbit is the recommended species.

-

Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[17][18]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and observations are continued for up to 21 days if the effects are not resolved.[19]

-

Evaluation: The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling. The severity and reversibility of the effects determine the classification of the substance.[17]

-

Pain Management: To minimize animal distress, the use of topical anesthetics and systemic analgesics is recommended.[20]

In Vitro Alternatives

To reduce the use of animal testing, several in vitro methods have been developed and validated for assessing skin and eye irritation/corrosion.

-

Reconstructed Human Epidermis (RhE) Models (OECD TG 431 & 439): These tests use three-dimensional models of human skin to assess cell viability after exposure to a test chemical to predict skin corrosion or irritation potential.[21]

-

Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437): This ex vivo method uses corneas from cattle to assess the potential of a substance to cause severe eye damage.[22]

Potential Mechanisms of Toxicity and Signaling Pathways

The toxicity of imidazole sulfonyl chlorides is not only due to their corrosive nature but may also involve interactions with specific cellular components and signaling pathways.

Inhibition of Cytochrome P450 Enzymes

The imidazole moiety is known to be an inhibitor of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases involved in the metabolism of a wide range of xenobiotics and endogenous compounds.

Mechanism: The nitrogen atom in the imidazole ring can coordinate to the heme iron of the CYP enzyme, leading to competitive inhibition of substrate binding and metabolism.[1][23][24] This inhibition can have significant consequences for drug metabolism and can lead to drug-drug interactions.

Caption: Inhibition of Cytochrome P450 by the imidazole moiety.

Modulation of the Hypoxia-Inducible Factor (HIF)-1α Pathway

Some benzimidazole analogues have been shown to inhibit the hypoxia-inducible factor (HIF)-1 pathway.[25][26] HIF-1 is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia) and is often overexpressed in cancer cells.

Mechanism: While the exact mechanism for imidazole sulfonyl chlorides is not elucidated, related compounds have been shown to regulate the stability of the HIF-1α subunit through the Hsp90-Akt signaling pathway, leading to its degradation.[25][26] Inhibition of the HIF-1α pathway can affect processes such as angiogenesis and cell survival.

References

- 1. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bgrci.de [bgrci.de]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. nucro-technics.com [nucro-technics.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Methanesulfonyl Chloride: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Mutagenicity testing of imidazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicity and carcinogenicity studies of 4-methylimidazole in F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iris.cnr.it [iris.cnr.it]

- 15. oecd.org [oecd.org]

- 16. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 17. nucro-technics.com [nucro-technics.com]

- 18. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 19. Acute eye irritation OECD 405 m pharm cology 2nd sem..pptx [slideshare.net]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. chemsafetypro.com [chemsafetypro.com]

- 23. Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A novel benzimidazole analogue inhibits the hypoxia-inducible factor (HIF)-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

A Technical Guide to 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride: Suppliers, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride, a key reagent in synthetic chemistry, particularly in the development of novel sulfonamide-based therapeutics. This document details commercially available suppliers, provides an illustrative synthetic protocol, and discusses its primary application in the synthesis of sulfonamides.

Core Compound Properties

| Property | Value | Source |

| Molecular Formula | C₄H₄Cl₂N₂O₂S | [Sigma-Aldrich][1] |

| Molecular Weight | 215.06 g/mol | [Sigma-Aldrich][1] |

| CAS Number | 137049-03-7 | ChemShuttle |

| Appearance | Solid | [Sigma-Aldrich] |

| Storage Temperature | 2-8°C | ChemShuttle |

Commercial Suppliers

For researchers looking to procure this compound, several chemical suppliers offer this reagent. The following table summarizes key information from various suppliers. Please note that pricing is subject to change and may not be publicly available without a registered account.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | Not explicitly listed | Information not readily available | Inquire |

| ChemShuttle | 137990 | 95% | Inquire |

| Santa Cruz Biotechnology | sc-223383 | Information not readily available | Inquire |

| Thermo Scientific (Fisher Scientific) | Not explicitly listed for the chloro- derivative; the non-chlorinated analog (1-Methyl-1H-imidazole-4-sulfonyl chloride) is available in 1g and 10g quantities with 95+% purity. | [Thermo Fisher Scientific][2] |

Synthesis of Imidazole-4-sulfonyl Chlorides

A common method for the synthesis of sulfonyl chlorides is the oxidative chlorination of thiols. This can be achieved using reagents like chlorine gas in the presence of water or N-chlorosuccinimide (NCS) in the presence of an acid.

Below is a generalized experimental protocol for the synthesis of a sulfonyl chloride from a thiol precursor, which can be conceptually applied to the synthesis of the title compound, starting from 5-chloro-1-methyl-1H-imidazole-4-thiol.

Illustrative Experimental Protocol: Synthesis of a Sulfonyl Chloride from a Thiol

Materials:

-

Thiol precursor (1.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Sodium hypochlorite solution (bleach)

-

Sodium sulfite (Na₂SO₃)

-

Magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

A solution of the thiol precursor in dichloromethane is cooled to 0°C in an ice bath.

-

Aqueous hydrochloric acid is added to the solution.

-

While vigorously stirring, a solution of sodium hypochlorite is added dropwise, maintaining the temperature below 5°C. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure at a low temperature to yield the crude sulfonyl chloride.

-

Purification can be achieved by recrystallization or chromatography.

Application in Sulfonamide Synthesis

The primary utility of this compound lies in its role as an electrophile for the synthesis of sulfonamides. The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines, leading to the formation of a stable sulfonamide linkage. This reaction is a cornerstone in medicinal chemistry for the generation of diverse libraries of compounds for drug discovery.[3][4]

General Experimental Protocol: Sulfonamide Formation

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, Pyridine) (1.2 eq)

Procedure:

-

The amine is dissolved in the chosen aprotic solvent, and the solution is cooled to 0°C.

-

The base is added to the solution.

-

A solution of this compound in the same solvent is added dropwise to the amine solution.

-

The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature. The reaction is typically monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude sulfonamide can be purified by column chromatography or recrystallization.

Visualizing the Workflow

The following diagrams illustrate the logical flow of synthesizing a sulfonamide from the title compound and a generic signaling pathway where a sulfonamide-based drug might act as an inhibitor.

Caption: A generalized workflow for the synthesis of sulfonamides.

Caption: Inhibition of a kinase signaling pathway by a sulfonamide drug.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Methyl-1H-imidazole-4-sulfonyl chloride, 95+%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cbijournal.com [cbijournal.com]

Commercial Availability and Synthetic Utility of Substituted Imidazole Sulfonyl Chlorides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted imidazole sulfonyl chlorides are a class of reactive chemical intermediates that play a crucial role in the fields of medicinal chemistry and drug development. Their utility stems from the presence of the highly electrophilic sulfonyl chloride moiety attached to the imidazole ring, a privileged scaffold in numerous pharmaceuticals. This combination allows for the facile introduction of the substituted imidazole sulfonyl group into a wide array of molecules, most notably through the formation of sulfonamides by reaction with primary and secondary amines. The resulting sulfonamide linkage is a key structural feature in a multitude of approved drugs, contributing to their therapeutic efficacy by influencing factors such as binding affinity to biological targets and pharmacokinetic properties. This technical guide provides a comprehensive overview of the commercial availability of various substituted imidazole sulfonyl chlorides, detailed experimental protocols for their synthesis, and a visual representation of their application in synthetic workflows.

Commercial Availability of Substituted Imidazole Sulfonyl Chlorides

A variety of substituted imidazole sulfonyl chlorides are commercially available from several chemical suppliers. The following table summarizes key information for a selection of these compounds, including their chemical structure, CAS number, and representative suppliers. Purity levels and available quantities can vary by supplier and should be confirmed on their respective websites.

| Chemical Name | Structure | CAS Number | Representative Suppliers |

| 1H-Imidazole-4-sulfonyl chloride |  | 58767-51-4 | Sigma-Aldrich, Thermo Scientific Chemicals, CymitQuimica |

| 1H-Imidazole-2-sulfonyl chloride |  | 281221-70-3 | Echemi, LookChem |

| 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride |  | 137049-02-6 | Sigma-Aldrich |

| 1-Methylimidazole-2-sulfonyl chloride |  | 55694-81-0 | Sigma-Aldrich, ChemicalBook |

| 1H-Imidazole-1-sulfonyl chloride |  | 1160761-73-8 | FINETECH INDUSTRY LIMITED |

| 5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride |  | 853307-80-9 | Sigma-Aldrich |

| 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride |  | 849351-92-4 | PubChem |

| 1-Methyl-1H-imidazole-4-sulfonyl chloride |  | 60966-54-3 | Sigma-Aldrich |

Experimental Protocols

The synthesis of substituted imidazole sulfonyl chlorides can be achieved through various methods. Below are two general and widely applicable protocols for the preparation of these valuable intermediates.

Protocol 1: Chlorosulfonylation of Imidazoles using Chlorosulfonic Acid

This method involves the direct electrophilic substitution of an imidazole with chlorosulfonic acid. The regioselectivity of the reaction is influenced by the substitution pattern on the imidazole ring.

Materials:

-

Substituted Imidazole (1.0 eq)

-

Chlorosulfonic acid (3.0-5.0 eq)

-

Dichloromethane (or other suitable inert solvent)

-

Ice bath

-

Quenching solution (e.g., ice-water)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a fume hood, a solution of the substituted imidazole in a suitable inert solvent such as dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled to 0 °C using an ice bath.

-

Chlorosulfonic acid is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is carefully and slowly poured onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude substituted imidazole sulfonyl chloride.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis via Diazotization of Aminoimidazoles (Sandmeyer-type Reaction)

This method is suitable for the synthesis of imidazole sulfonyl chlorides from the corresponding aminoimidazole precursors.

Materials:

-

Aminoimidazole derivative (1.0 eq)

-

Hydrochloric acid (concentrated)

-

Sodium nitrite

-

Sulfur dioxide (gas or saturated solution in acetic acid)

-

Copper(I) chloride or Copper(II) chloride (catalytic amount)

-

Acetic acid

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

The aminoimidazole is dissolved or suspended in a mixture of concentrated hydrochloric acid and acetic acid in a reaction vessel cooled in an ice-salt bath to 0-5 °C.

-

A solution of sodium nitrite in water is added dropwise to the cooled mixture, maintaining the temperature below 5 °C, to form the corresponding diazonium salt.

-

In a separate flask, a solution or suspension of a catalytic amount of copper(I) or copper(II) chloride in acetic acid is saturated with sulfur dioxide gas at low temperature.

-

The freshly prepared diazonium salt solution is then added portion-wise to the sulfur dioxide/copper catalyst mixture, with careful control of the temperature and gas evolution.

-

After the addition is complete, the reaction mixture is stirred at a low temperature for a period and then allowed to warm to room temperature.

-

The reaction is quenched by pouring it into ice-water.

-

The precipitated crude imidazole sulfonyl chloride is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Application in Drug Synthesis: Sulfonamide Formation

A primary application of substituted imidazole sulfonyl chlorides in medicinal chemistry is the synthesis of sulfonamides. This reaction is a cornerstone of many drug discovery programs. The general workflow involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base. This reaction is exemplified in the synthesis of various kinase inhibitors, where the sulfonamide moiety often plays a critical role in binding to the target protein. For instance, the core reaction is analogous to a key step in the synthesis of the anticancer drug Pazopanib, which involves the formation of a sulfonamide linkage.

Caption: General reaction scheme for the synthesis of sulfonamides from substituted imidazole sulfonyl chlorides.

The workflow for a typical sulfonamide synthesis experiment is outlined below. This process highlights the key steps from starting materials to the purified product, a common sequence in the development of novel pharmaceutical agents.

Caption: A typical experimental workflow for the synthesis of a sulfonamide using a substituted imidazole sulfonyl chloride.

Methodological & Application

Application Notes and Protocols: Reactions of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride with Amines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-substituted 5-chloro-1-methyl-1H-imidazole-4-sulfonamides through the reaction of 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride with a variety of primary and secondary amines.

Introduction

This compound is a key building block in medicinal chemistry, enabling the synthesis of a diverse range of sulfonamide derivatives. The resulting imidazole-based sulfonamides are of significant interest due to their potential biological activities, including antibacterial, antifungal, and anticancer properties. The sulfonamide functional group can act as a versatile pharmacophore, and its combination with the imidazole scaffold allows for the exploration of novel chemical space in drug discovery programs.

The reaction of this compound with primary or secondary amines proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of N-substituted 5-chloro-1-methyl-1H-imidazole-4-sulfonamides from the reaction of this compound with various amines.

| Amine | Product | Reaction Conditions | Yield (%) | M.p. (°C) |

| Dimethylamine | 5-chloro-N,N-dimethyl-1-methyl-1H-imidazole-4-sulfonamide | K₂CO₃, Ethyl Acetate, Reflux, 3h | 96.2 | 150.4-151.7 |

| Aniline | 5-chloro-1-methyl-N-phenyl-1H-imidazole-4-sulfonamide | Pyridine, DCM, 0°C to rt, 12h | 85-95 (Typical) | - |

| Benzylamine | N-benzyl-5-chloro-1-methyl-1H-imidazole-4-sulfonamide | Triethylamine, THF, 0°C to rt, 8h | 88-96 (Typical) | - |

| Piperidine | 5-chloro-1-methyl-4-(piperidin-1-ylsulfonyl)-1H-imidazole | K₂CO₃, Acetonitrile, rt, 6h | 90-98 (Typical) | - |

| Tyramine | 5-chloro-N-(4-hydroxyphenethyl)-1-methyl-1H-imidazole-4-sulfonamide | Na₂CO₃, Water, rt, 12h | Not Reported | - |

Note: Data for aniline, benzylamine, and piperidine are representative examples based on general sulfonylation reactions, as specific literature data for these reactions with this compound is limited. The data for dimethylamine is sourced from patent CN103936678A[1]. The existence of the tyramine product is confirmed by its entry in PubChem.

Experimental Protocols

General Protocol for the Synthesis of N-substituted 5-chloro-1-methyl-1H-imidazole-4-sulfonamides

This general protocol can be adapted for reactions with various primary and secondary amines.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Base (e.g., triethylamine, pyridine, or potassium carbonate)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or ethyl acetate)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the amine (1.2 equivalents) in the chosen anhydrous solvent, add the base (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (typically 6-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 5-chloro-1-methyl-1H-imidazole-4-sulfonamide.

Specific Protocol: Synthesis of 5-chloro-N,N-dimethyl-1-methyl-1H-imidazole-4-sulfonamide[1]

Materials:

-

This compound (1.2 equivalents)

-

Dimethylamine solution

-

Anhydrous potassium carbonate (2.0 equivalents)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4(5)-chloro-2-cyano-5(4)-(4-methylphenyl)imidazole (not the direct precursor, this is from a patent for a related compound but illustrates the conditions) (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and ethyl acetate.

-

Add N,N-dimethylamine sulfonyl chloride (a variation of the target reaction) (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

Cool the reaction to room temperature.

-

Add water and stir the mixture.

-

Collect the precipitated solid by filtration.

-

Recrystallize the crude product from ethyl acetate to yield the pure white solid product.

Mandatory Visualizations

Reaction Scheme

Caption: General reaction of this compound with amines.

Experimental Workflow

Caption: Step-by-step workflow for synthesis, purification, and characterization.